![molecular formula C23H32O3 B12323414 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one
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Overview
Description
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core fused with a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one typically involves multiple steps, starting from simpler precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups into the furan ring .
Scientific Research Applications
Overview
The compound 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex organic molecule with potential applications in various fields including pharmacology and biochemistry. Its unique structural characteristics suggest that it may interact with biological systems in meaningful ways.
Pharmacological Applications
-
Hormonal Activity :
This compound is structurally related to steroids and has been studied for its potential hormonal activities. Research indicates that it may influence steroid hormone pathways which are critical in various physiological processes such as metabolism and immune response . -
Anti-inflammatory Effects :
Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory properties. These effects may be mediated through the modulation of inflammatory pathways and cytokine production . -
Cancer Research :
The compound's ability to interact with cellular signaling pathways makes it a candidate for cancer research. Studies have shown that it may inhibit tumor growth by affecting cell proliferation and apoptosis .
Study 1: Anti-inflammatory Mechanisms
A study published in Medical Science explored the anti-inflammatory effects of compounds similar to 4-(3-hydroxy-10,13-dimethyl...) on lipopolysaccharide-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound .
Study 2: Hormonal Modulation
Research conducted on the hormonal effects of this compound demonstrated its potential to modulate estrogen receptors. In vitro assays showed that the compound could enhance estrogenic activity in certain tissues while inhibiting it in others . This dual action suggests possible therapeutic applications in hormone-related disorders.
Mechanism of Action
The mechanism of action of 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-12,16-dione
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is unique due to its specific structural features, including the fusion of the cyclopenta[a]phenanthrene core with a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
The compound 4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one is a complex organic molecule with significant potential in biological research. Its unique structure combines a cyclopenta[a]phenanthrene core with a furan ring, making it a subject of interest for various biological activities including anticancer and anti-inflammatory properties.
Property | Value |
---|---|
Molecular Formula | C23H32O3 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | 4-(3-hydroxy-10,13-dimethyl-... |
InChI Key | DPDKGFZJWHLPLO-UHFFFAOYSA-N |
Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes involved in critical biological pathways. The exact mechanisms are still being elucidated but include:
- Apoptosis Induction : Studies have shown that this compound can activate apoptosis in cancer cell lines such as MCF-7 (breast cancer) through various pathways including the activation of caspases and modulation of Bcl-2 family proteins .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating immune responses .
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
- Antiproliferative Activity : In vitro assays have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Mechanistic Insights : Molecular docking studies suggest that the compound has a strong binding affinity to key enzymes involved in steroid metabolism and cancer progression such as aromatase and 5α-reductase .
Study 1: Anticancer Properties
A study published in MDPI investigated the effects of this compound on breast cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction and oxidative stress pathways .
Study 2: Anti-inflammatory Mechanisms
Research highlighted in PMC analyzed the anti-inflammatory properties of similar compounds within its class. It was found that these compounds could inhibit nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 .
Properties
Molecular Formula |
C23H32O3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one |
InChI |
InChI=1S/C23H32O3/c1-22-10-7-15(24)13-14(22)3-4-16-18-5-6-19(17-9-12-26-21(17)25)23(18,2)11-8-20(16)22/h5,9,14-16,19-20,24H,3-4,6-8,10-13H2,1-2H3 |
InChI Key |
DPDKGFZJWHLPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3=CCC4C5=CCOC5=O)C)O |
Origin of Product |
United States |
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